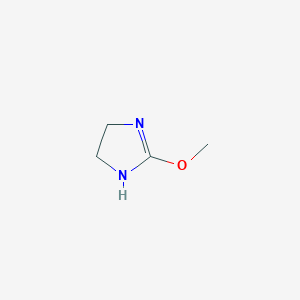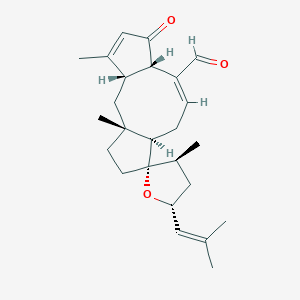
Anhydroophiobolin A
概要
説明
Anhydroophiobolin A is a sesterterpene compound isolated from various fungi, notable for its diverse biological activities. It belongs to the ophiobolin family, known for their complex molecular structures and significant bioactivities.
Synthesis Analysis
The synthesis of Anhydroophiobolin A and its analogs, such as 6-epi-3-anhydroophiobolin B and 3-anhydro-6-hydroxy-ophiobolin A, involves complex processes. These compounds are typically extracted from fungal sources like Cochliobolus heterostrophus and Bipolaris oryzae. The structure of these compounds is determined through spectral data analysis and the characterization of dehydration and dimerization products (Shen et al., 1999); (Wang et al., 2013).
Molecular Structure Analysis
Anhydroophiobolin A's structure is elucidated using various spectroscopic techniques, including 2D NMR. Its molecular structure is characterized by a sesterterpene skeleton with notable features like a spirocyclic CD-ring moiety (Noguchi & Nakada, 2006).
Chemical Reactions and Properties
Anhydroophiobolin A exhibits potent activity in various assays, including cytotoxicity and antimalarial assays. Its chemical reactivity is often studied in relation to its biological effects, such as inducing apoptosis in certain cell lines (Masi et al., 2019).
Physical Properties Analysis
The physical properties of Anhydroophiobolin A, including its solubility, melting point, and specific rotation, are characterized through standard laboratory techniques. However, detailed information specific to these properties is not readily available in the literature.
Chemical Properties Analysis
Anhydroophiobolin A's chemical properties are closely linked to its biological activities. It is known for its interaction with primary amines, which is thought to be responsible for its biological effects. Its unique reaction with primary amines suggests a mechanism involving pyrrolylation of lysine residues on target proteins or phosphatidylethanolamine lipids (Masi et al., 2019).
科学的研究の応用
Calmodulin Antagonism : Anhydroophiobolin A may be used as a calmodulin antagonist, which is significant in the study of cellular processes regulated by calmodulin (Au, Chick, & Leung, 2000).
Photosynthesis Inhibition : Anhydro-6-epiophiobolin A, a variant, inhibits photosynthesis with inhibitory activities comparable to certain well-known inhibitors like diuron (Kim, Hyeon, Isogai, & Suzuki, 1984).
Cell Growth and Proliferation Inhibition : It can inhibit cell growth and proliferation, playing a role in nuclear glutathione and cell cycle regulation (Locato et al., 2015).
Antimicrobial and Antiproliferative Activities : It exhibits strong antimicrobial activity and potent antiproliferative activity against certain cell lines, inducing cell death by apoptosis (Wang et al., 2013).
Activity Against Apoptosis-resistant Glioblastoma Cells : Ophiobolin A induces non-apoptotic cell death in these cells, presenting a novel strategy against this aggressive cancer (Masi et al., 2019).
Anti-Cancer Activity : It inhibits cancer cell proliferation, inducing apoptosis and inhibiting cell cycle progression in specific cancer cell lines (Bhatia et al., 2016).
Inhibition of Calmodulin-Activated Cyclic Nucleotide Phosphodiesterase : This may be a target protein of its phytotoxic action (Leung, Taylor, Wang, & Tipton, 1984).
Broad Biological and Pharmacological Characteristics : It shows promising drug candidate properties for anti-proliferative activities against cancer cell lines and multidrug resistance cells (Tian, Deng, & Hong, 2017).
Impact on Mitochondrial Functionality in Cancer Cells : It affects mitochondrial functionality and causes cell death by activating the mitochondrial pathway of apoptosis (Rodolfo et al., 2016).
Cytotoxicity and Marginal Antimalarial Activities : Ophiobolin A showed potent activity in cytotoxicity assays and marginal activity in antimalarial assays (Shen et al., 1999).
Phytotoxicity : It showed nonselective phytotoxicity to plants in assays for root elongation and induction of leaf chlorosis (Xiao, Tsuda, Doke, & Nishimura, 1991).
Cytotoxicity Against Cancer Cell Lines : New derivatives of ophiobolin from Aspergillus flocculosus showed potent cytotoxicity against cancer cell lines (Choi et al., 2019).
Comparative Cytotoxic Potential : 6-Epiophiobolin A and 3-anhydro derivatives have comparable cytotoxic potential to certain known compounds (Ahn, Lee, Choi, Lee, & Kim, 1998).
Antifungal Activity : It shows antifungal activity, effectively controlling the development of wheat leaf rust (Kim Hyunju et al., 1999).
Microbial Metabolites with Antimicrobial Activity : Microbial metabolites of ophiobolin A have antimicrobial activity (Li, Clark, Rotella, & Hufford, 1995).
Safety And Hazards
将来の方向性
While Anhydroophiobolin A has shown promising antibacterial, antifungal, antitumor, herbicidal, and nematocidal activities, more research is needed to fully understand its potential applications . Its potent inhibition of photosynthesis suggests potential uses in agricultural and environmental applications .
特性
IUPAC Name |
(1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYSLOGZXCWLSL-CWPAWFJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydroophiobolin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



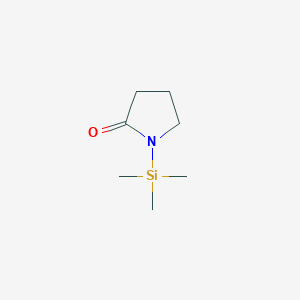
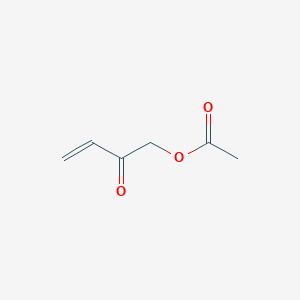
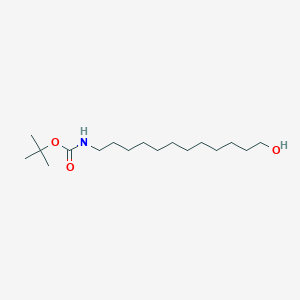


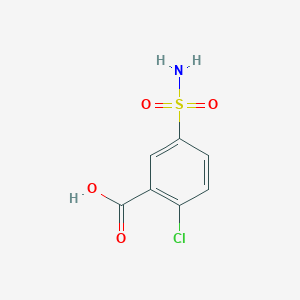

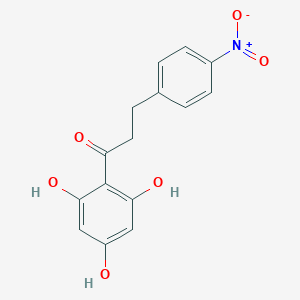
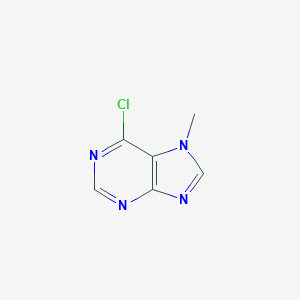
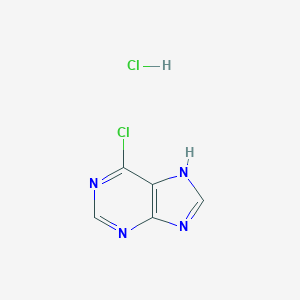
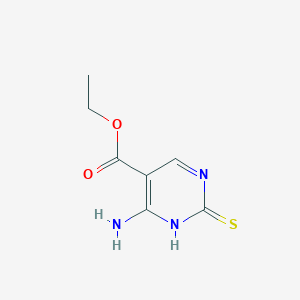
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
